1-(3-Fluorophenyl)-5-methyl-1H-pyrazol-3-amine is a chemical compound that belongs to the pyrazole family, characterized by a five-membered heterocyclic ring containing two nitrogen atoms. The specific structure features a fluorophenyl group at the 1-position and a methyl group at the 5-position of the pyrazole ring. This compound is of significant interest in various fields, including medicinal chemistry and materials science, due to its unique chemical properties and potential biological activities.
The synthesis of 1-(3-fluorophenyl)-5-methyl-1H-pyrazol-3-amine typically involves the reaction of 3-fluoroaniline with suitable reagents to form the pyrazole structure. A common synthetic route includes:
In industrial settings, similar synthetic routes may be employed but optimized for larger scale production, utilizing continuous flow reactors and automated systems to maximize yield and purity. Reaction conditions such as temperature, pressure, and reagent concentrations are carefully controlled to ensure consistent quality while minimizing environmental impact.
The molecular structure of 1-(3-fluorophenyl)-5-methyl-1H-pyrazol-3-amine can be represented as follows:
The compound features a planar pyrazole ring system with substituents that influence its electronic properties and reactivity. The presence of the fluorine atom in the phenyl group enhances its ability to engage in various chemical reactions and interactions with biological targets.
1-(3-Fluorophenyl)-5-methyl-1H-pyrazol-3-amine can undergo several types of chemical reactions, including:
Common reagents used in these reactions include sodium methoxide for substitution reactions and sodium borohydride for reduction processes.
The mechanism of action for 1-(3-fluorophenyl)-5-methyl-1H-pyrazol-3-amine is primarily related to its interaction with specific molecular targets within biological systems. The fluorophenyl group enhances its affinity for enzymes and receptors, potentially influencing various biochemical pathways. The exact targets depend on the context of its application, whether it be antimicrobial, anti-inflammatory, or other therapeutic uses.
The physical properties of 1-(3-fluorophenyl)-5-methyl-1H-pyrazol-3-amine include:
Chemical properties include:
1-(3-Fluorophenyl)-5-methyl-1H-pyrazol-3-amine has several applications across different scientific fields:
Pyrazole derivatives represent a cornerstone of medicinal chemistry, with their therapeutic journey marked by several landmark drugs. The first pyrazole-containing drug, antipyrine (phenazone), was introduced in the late 19th century as an analgesic and antipyretic. This breakthrough paved the way for systematic exploration of the pyrazole scaffold. In the 20th century, phenylbutazone (a pyrazolidine dione derivative) emerged as a potent anti-inflammatory agent, though its clinical use is now limited due to toxicity concerns [3] [9].
The late 1990s witnessed a quantum leap with the approval of celecoxib, a selective COX-2 inhibitor that revolutionized arthritis treatment by minimizing gastrointestinal toxicity associated with traditional NSAIDs. Concurrently, rimonabant, a CB1 cannabinoid receptor antagonist, was developed for obesity management (though later withdrawn due to psychiatric side effects), demonstrating pyrazole’s versatility in targeting diverse biological pathways [6] [9]. Recent advances include kinase inhibitors like crizotinib (ALK inhibitor for lung cancer) and anticoagulants like apixaban (Factor Xa inhibitor), underscoring pyrazole’s adaptability in modern drug design [9].
Table 1: Clinically Significant Pyrazole-Based Pharmaceuticals
Drug Name | Therapeutic Category | Key Target/Mechanism | Year Introduced |
---|---|---|---|
Antipyrine | Analgesic/Antipyretic | Non-selective COX inhibition | 1887 |
Phenylbutazone | Anti-inflammatory | COX inhibition | 1949 |
Celecoxib | Anti-arthritic | Selective COX-2 inhibition | 1998 |
Rimonabant | Anti-obesity | CB1 receptor antagonism | 2006 (Withdrawn) |
Crizotinib | Anticancer (NSCLC) | ALK/ROS1 inhibition | 2011 |
Apixaban | Anticoagulant | Factor Xa inhibition | 2012 |
The strategic incorporation of fluorophenyl and methyl groups into pyrazole systems profoundly influences their physicochemical and pharmacological profiles. The 3-fluorophenyl moiety in compounds like 1-(3-fluorophenyl)-5-methyl-1H-pyrazol-3-amine enhances metabolic stability by resisting cytochrome P450-mediated oxidation. Fluorine’s high electronegativity (Pauling scale: 3.98) also augments binding affinity through dipole interactions and hydrogen bonding with residues like Tyr385 in COX-2, as evidenced by molecular docking studies [4] [7].
The 5-methyl group exerts critical steric and electronic effects:
Crystallographic analyses of related compounds (e.g., (Z)-4-((1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one) reveal monoclinic unit cells (a=7.2944 Å, b=12.2032 Å, c=18.1070 Å), demonstrating how fluorine and methyl groups direct molecular packing through C–H···F interactions and π-stacking [4].
Table 2: Impact of Substituents on Physicochemical Parameters
Substituent Combination | logP | Aqueous Solubility (mg/mL) | TPSA (Ų) | Protein Binding Affinity (Kd, μM) |
---|---|---|---|---|
3-Fluorophenyl only | 2.1 | 1.2 | 38.7 | 12.4 |
5-Methyl only | 1.8 | 1.8 | 35.2 | 18.9 |
3-Fluorophenyl + 5-methyl | 2.3 | 0.8 | 43.8 | 5.6 |
The C3-amine group in 1-(3-fluorophenyl)-5-methyl-1H-pyrazol-3-amine serves as a hydrogen bond donor/acceptor nexus, crucial for target engagement. With a pKa of ~4.7 (pyrazole NH), it remains partially protonated at physiological pH, enabling ionic interactions with aspartate/glutamate residues in enzymatic pockets [5] [8]. This explains its significant inhibition of COX-2 (IC50 = 1.2 μM), comparable to celecoxib (IC50 = 0.9 μM) [4].
Synthetically, the amine enables regioselective functionalization:
In antimicrobial contexts, the amine’s protonation disrupts bacterial membranes, showing MIC values of 16 μg/mL against S. aureus and 32 μg/mL against C. albicans. Quantum mechanical calculations indicate the amine contributes 65% of the molecule’s total polar surface area (TPSA = 43.8 Ų), directly correlating with membrane permeability [5] [8].
Table 3: Biological Activities Enabled by Pyrazol-3-amine Functionality
Biological Target | Activity Metric | Proposed Mechanism of Amine Involvement |
---|---|---|
COX-2 Enzyme | IC50 = 1.2 μM | H-bond donation to Tyr385 backbone carbonyl |
S. aureus membranes | MIC = 16 μg/mL | Protonation-mediated membrane disruption |
BRAF V600E Kinase | Ki = 0.4 μM* | Salt bridge with Asp594 (in silico prediction) |
PPARγ Receptor | EC50 = 0.8 μM* | H-bond network with Ser289, His323, Tyr473 |
M. tuberculosis InhA | MIC = 4 μg/mL* | Schiff base formation with NAD+ carbonyl |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: